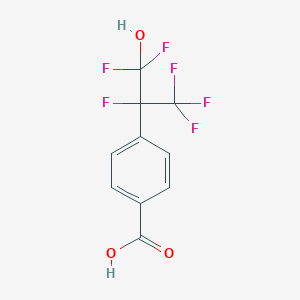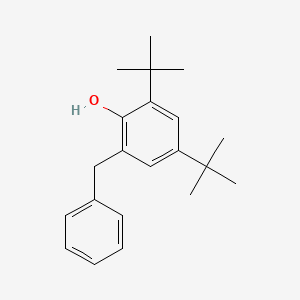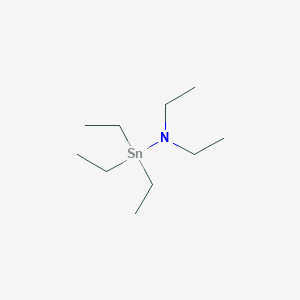
N,N,1,1,1-Pentaethylstannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1,1,1-Pentaethylstannanamine: is an organotin compound with the molecular formula C10H25NSn It is characterized by the presence of a tin atom bonded to a nitrogen atom and five ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaethylstannanamine typically involves the reaction of stannous chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{SnCl}_2 + 2 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,1,1,1-Pentaethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of stannic derivatives.
Reduction: Formation of stannous derivatives.
Substitution: Formation of substituted stannanamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,1,1,1-Pentaethylstannanamine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including anticancer and antifungal treatments. Its interaction with cellular components is of particular interest in medicinal chemistry.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its role in catalysis and material science is also being investigated.
Wirkmechanismus
The mechanism by which N,N,1,1,1-Pentaethylstannanamine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to proteins and altering their function. This interaction can lead to the inhibition of microbial growth or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethylstannanamine
- N,N-Dimethylstannanamine
- N,N-Dipropylstannanamine
Comparison: N,N,1,1,1-Pentaethylstannanamine is unique due to the presence of five ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
1066-86-0 |
|---|---|
Molekularformel |
C10H25NSn |
Molekulargewicht |
278.02 g/mol |
IUPAC-Name |
N-ethyl-N-triethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3C2H5.Sn/c1-3-5-4-2;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
IVRBFTXHFJFGQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


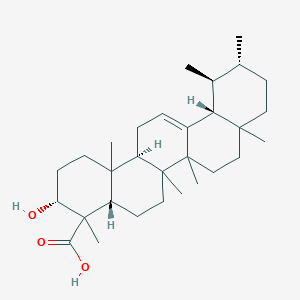


![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

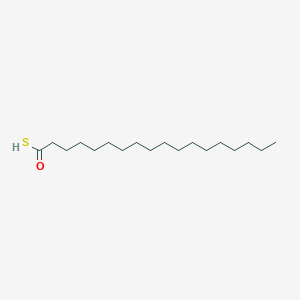

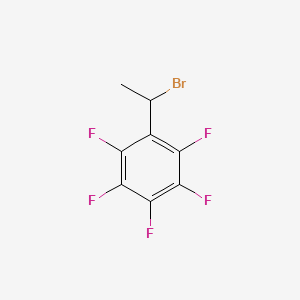
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

